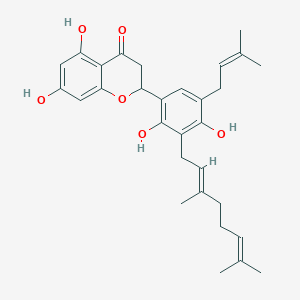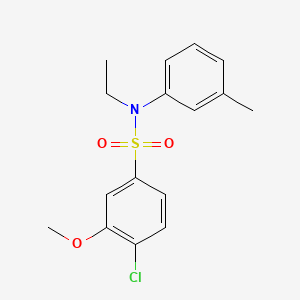
Sanggenol P
Descripción general
Descripción
Sanggenol P, also known as this compound, is a useful research compound. Its molecular formula is C30H36O6 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isolation and Characterization : Sanggenol P was first isolated and characterized from Morus alba, along with other flavonoids. It was identified using spectroscopic analysis techniques (Geng et al., 2010).
Cytotoxic Activity : Studies have shown that flavonoids like Sanggenol L, a related compound, exhibit cytotoxicity against human oral tumor cell lines, indicating potential anti-cancer properties (Shi et al., 2001).
Prostate Cancer : Sanggenol L has been found to induce apoptosis and cell cycle arrest in human prostate cancer cells. This activity is mediated via the activation of p53 and suppression of the PI3K/Akt/mTOR signaling pathway (Won & Seo, 2020).
Ovarian Cancer : In ovarian cancer cells, Sanggenol L triggers apoptosis through caspase activation and inhibition of NF-κB signaling. This suggests its potential as a chemotherapeutic agent for ovarian cancers (Nam et al., 2016).
Melanoma Skin Cancer : Sanggenol L also shows anti-cancer activity in melanoma skin cancer cells by inducing apoptotic cell death through caspase-dependent and -independent pathways (Won & Seo, 2020).
Hepatoprotective and Neuroprotective Activities : Various isoprenylated flavonoids from Morus alba, including Sanggenol Q (a related compound), have shown hepatoprotective and neuroprotective activities, indicating their potential in treating liver and neurological diseases (Jung et al., 2015).
PPAR γ Agonistic Activities : Isoprenylated flavonoids from Morus nigra, including sanggenon-type flavonones, have shown PPAR γ agonistic activities, which could be significant in metabolic disease therapies (Xu et al., 2018).
Mecanismo De Acción
Target of Action
Sanggenol P, a flavonoid, primarily targets the HepG2.2.15 cell line . It exhibits anti-HBV (Hepatitis B virus) activity in vitro .
Mode of Action
It’s known that this compound exhibits anti-hbv activity, suggesting it may interact with components of the hbv replication machinery or the host factors that facilitate hbv replication .
Result of Action
It has been shown to exhibit anti-hbv activity in vitro, suggesting it may inhibit hbv replication or interfere with the life cycle of the virus .
Análisis Bioquímico
Biochemical Properties
Sanggenol P plays a crucial role in biochemical reactions, particularly in its interaction with viral proteins and enzymes. It has been shown to inhibit the replication of the hepatitis B virus by targeting the viral polymerase enzyme . This interaction disrupts the viral replication process, thereby reducing the viral load in infected cells. Additionally, this compound interacts with cellular proteins involved in the immune response, enhancing the body’s ability to combat viral infections. The compound’s ability to modulate enzyme activity and protein interactions underscores its potential as a therapeutic agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, the primary target cells for hepatitis B virus, this compound has been shown to inhibit viral replication and promote cell survival . This compound influences cell signaling pathways, particularly those involved in the immune response and inflammation. By modulating these pathways, this compound enhances the antiviral response and reduces inflammation, thereby protecting the liver from damage. Furthermore, this compound has been observed to affect gene expression, leading to the upregulation of antiviral genes and the downregulation of pro-inflammatory genes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with viral and cellular biomolecules. This compound binds to the viral polymerase enzyme, inhibiting its activity and preventing the replication of the hepatitis B virus . This binding interaction is crucial for the compound’s antiviral activity. Additionally, this compound modulates the activity of cellular enzymes involved in the immune response, enhancing the body’s ability to fight off viral infections. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of antiviral and inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antiviral activity over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, resulting in a gradual decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing the antiviral response and reducing inflammation. These effects are observed both in vitro and in vivo, highlighting the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit viral replication and enhance the immune response without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including liver damage and immune suppression. These threshold effects highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing adverse effects. Studies in animal models have provided valuable insights into the safe and effective use of this compound for antiviral therapy.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its antiviral activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation . This compound interacts with cofactors such as NADPH and glutathione, which are essential for its metabolic activation and detoxification. These interactions influence the compound’s metabolic flux and the levels of its metabolites, thereby affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound is known to accumulate in the liver, where it exerts its antiviral effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which play a crucial role in its therapeutic activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral and cellular biomolecules . This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s antiviral activity and its ability to modulate cellular processes.
Propiedades
IUPAC Name |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPROLIAXVJPKCX-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





